molecular formula C10H11FN2O2 B14291016 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol CAS No. 116218-75-8

5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol

Cat. No.: B14291016
CAS No.: 116218-75-8
M. Wt: 210.20 g/mol
InChI Key: WLFOSTFRKCEQJD-UHFFFAOYSA-N
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Description

5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol is a compound that features a unique combination of an imidazole ring and a fluorinated benzene diol. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde to form the imidazole ring . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include fluorinated imidazole derivatives and hydroxylated benzene compounds .

Mechanism of Action

The mechanism of action of 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxyl groups can form hydrogen bonds with target molecules . These interactions contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Compared to other similar compounds, 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol stands out due to its unique combination of functional groups. Similar compounds include 4,5-dihydro-1H-imidazole derivatives and fluorinated benzene diols . the presence of both the imidazole ring and the fluorinated benzene diol in a single molecule provides enhanced reactivity and a broader range of applications .

Properties

CAS No.

116218-75-8

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3-fluorobenzene-1,2-diol

InChI

InChI=1S/C10H11FN2O2/c11-7-3-6(4-8(14)10(7)15)5-9-12-1-2-13-9/h3-4,14-15H,1-2,5H2,(H,12,13)

InChI Key

WLFOSTFRKCEQJD-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CC(=C(C(=C2)F)O)O

Origin of Product

United States

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